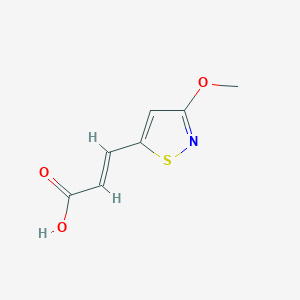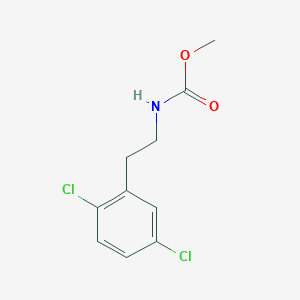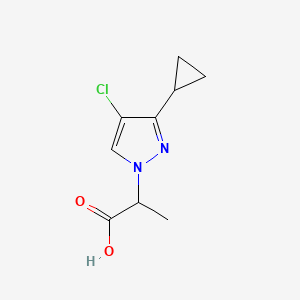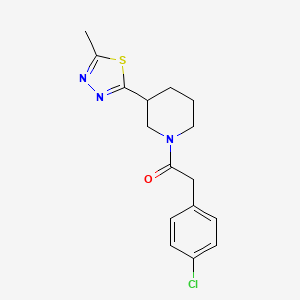![molecular formula C22H16ClN5O2S B2711589 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189968-88-4](/img/structure/B2711589.png)
3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a complex organic molecule. It contains several functional groups and rings, including an indole ring, a triazole ring, and a pyrazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, specific details about the synthesis of this exact compound are not available in the retrieved papers .Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The presence of the indole ring, the triazole ring, and the pyrazine ring contribute to its complex structure .Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have focused on the synthesis and biological evaluation of compounds related to the chemical structure , revealing significant antimicrobial properties. For instance, novel pyrazoline and pyrazole derivatives, including [1,2,4]triazolo and triazino analogues, have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown efficacy against a range of gram-positive and gram-negative bacteria, as well as fungal species, indicating their potential as antimicrobial agents (Hassan, 2013).
Antifungal and Antibacterial Agents
A series of triazole and thiadiazole derivatives bearing pyrazole moieties have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited marked inhibition of bacterial and fungal growth, nearly equal to standard drugs, highlighting their potential as effective antimicrobial agents (Reddy, 2010).
Microwave-Assisted Synthesis and Antimicrobial Evaluation
Microwave-assisted synthesis has been employed to create novel compounds with indole moieties, demonstrating significant antifungal and antibacterial activities. This approach not only reduces the synthesis time but also enhances the yield and potency of the compounds, suggesting a practical method for developing effective antimicrobial agents (Gomha, 2011).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for triazolo[4,3-a]pyrazines, providing a convenient and efficient approach to creating these compounds. Such methodologies could be instrumental in producing a wide range of compounds for further evaluation in various scientific research applications, including as potential therapeutics (Lee, 1989).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified in the retrieved papers, similar compounds have been found to exhibit various biological activities. For instance, some indole derivatives have been found to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Safety and Hazards
Propriétés
IUPAC Name |
7-(3-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-13-16(23)6-4-8-18(13)27-9-10-28-20(21(27)30)25-26-22(28)31-12-19(29)15-11-24-17-7-3-2-5-14(15)17/h2-11,24H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERZLDDCSYZWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2711508.png)
![ethyl N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)carbamate](/img/structure/B2711509.png)
![2-imino-1-(3-methoxypropyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2711510.png)

![4-(tert-butyl)-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711513.png)





![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)
![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)